molecular formula C6H11F2N B13004967 3,3-Bis(fluoromethyl)cyclobutan-1-amine

3,3-Bis(fluoromethyl)cyclobutan-1-amine

Cat. No.: B13004967
M. Wt: 135.15 g/mol
InChI Key: RPLXIJDPVFRZRP-UHFFFAOYSA-N
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Description

3,3-Bis(fluoromethyl)cyclobutan-1-amine is a chemical compound with the molecular formula C₆H₁₁F₂N and a molecular weight of 135.16 g/mol . It is characterized by the presence of two fluoromethyl groups attached to a cyclobutane ring, with an amine group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(fluoromethyl)cyclobutan-1-amine typically involves the cycloaddition of fluoromethyl-substituted alkenes. One common method is the [2+2] cycloaddition reaction, where a fluoromethyl-substituted alkene reacts with an amine under specific conditions to form the cyclobutane ring . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through distillation or recrystallization to achieve the required purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(fluoromethyl)cyclobutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups .

Scientific Research Applications

3,3-Bis(fluoromethyl)cyclobutan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-Bis(fluoromethyl)cyclobutan-1-amine involves its interaction with specific molecular targets. The fluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The cyclobutane ring provides structural rigidity, which can influence the compound’s overall activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Bis(fluoromethyl)cyclobutan-1-amine is unique due to the presence of two fluoromethyl groups, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C6H11F2N

Molecular Weight

135.15 g/mol

IUPAC Name

3,3-bis(fluoromethyl)cyclobutan-1-amine

InChI

InChI=1S/C6H11F2N/c7-3-6(4-8)1-5(9)2-6/h5H,1-4,9H2

InChI Key

RPLXIJDPVFRZRP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(CF)CF)N

Origin of Product

United States

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